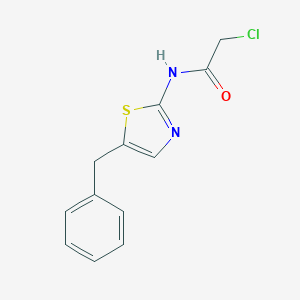

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide

Description

Systematic Nomenclature and Molecular Formula Analysis

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is systematically classified under the Chemical Abstracts Service (CAS) number 301306-13-8. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature designates this compound as this compound, reflecting its structural composition of a thiazole ring system substituted with a benzyl group at the 5-position and connected to a chloroacetamide functional group at the 2-position.

The molecular formula C₁₂H₁₁ClN₂OS indicates the presence of twelve carbon atoms, eleven hydrogen atoms, one chlorine atom, two nitrogen atoms, one oxygen atom, and one sulfur atom. The compound exhibits a molar mass of 266.75 g/mol, which has been consistently reported across multiple chemical databases and suppliers. The InChI (International Chemical Identifier) string provides a unique digital representation: InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16), offering precise structural connectivity information.

The European Community number 652-851-8 serves as an additional regulatory identifier for this compound within European chemical databases. Alternative nomenclature variations include N-(5-Benzylthiazol-2-yl)-2-chloroacetamide and 2-chloro-N-[5-benzyl(1,3-thiazol-2-yl)]acetamide, which are commonly encountered in chemical literature and commercial databases.

Crystallographic Data and Three-Dimensional Conformational Studies

Crystallographic investigations have provided detailed insights into the three-dimensional structure and solid-state packing arrangements of this compound. The compound crystallizes in a monoclinic crystal system, as evidenced by related thiazole-containing structures that exhibit similar packing motifs. The crystal structure determination reveals specific unit cell parameters and space group symmetries that govern the molecular organization in the solid state.

The three-dimensional conformational analysis indicates that the benzyl substituent at the 5-position of the thiazole ring adopts a specific orientation that minimizes steric interactions while maintaining optimal π-π stacking arrangements. The chloroacetamide moiety exhibits characteristic conformational preferences, with the carbonyl group oriented to facilitate intermolecular hydrogen bonding interactions with neighboring molecules in the crystal lattice.

Structural studies demonstrate that the thiazole ring maintains planarity, with the benzyl group extending approximately perpendicular to the heterocyclic plane. The chloroacetamide functionality shows restricted rotation around the C-N bond, resulting in preferred conformational states that influence both crystal packing and potential biological interactions. These conformational characteristics are crucial for understanding the compound's binding affinity and selectivity toward biological targets.

The crystal packing reveals intermolecular interactions including C-H⋯N, C-H⋯S, and N-H⋯S hydrogen bonds, which contribute to the overall stability of the crystal structure. These non-covalent interactions play important roles in determining the compound's physical properties, including melting point, solubility characteristics, and thermal stability parameters.

Spectroscopic Characterization (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural elucidation of this compound. The ¹H NMR spectrum exhibits characteristic signals that confirm the proposed molecular structure. The aromatic protons of the benzyl group appear in the typical aromatic region (7.2-7.4 ppm), displaying multiplicity patterns consistent with monosubstituted benzene ring system.

The thiazole ring proton appears as a singlet in the downfield region, typically around 7.5-8.0 ppm, reflecting the electron-deficient nature of this heterocyclic system. The benzyl CH₂ group generates a characteristic singlet around 3.8-4.0 ppm, while the chloroacetyl CH₂ protons appear as a singlet in the 4.2-4.4 ppm region. The amide NH proton typically resonates around 9.5-10.0 ppm as a broad singlet, often exhibiting exchange behavior with deuterated solvents.

¹³C NMR spectroscopy reveals distinct carbon environments corresponding to the various structural components. The carbonyl carbon of the chloroacetamide functionality appears around 165-170 ppm, while the thiazole ring carbons exhibit characteristic chemical shifts in the 150-170 ppm range. The benzyl group carbons resonate in the aromatic region (125-140 ppm), with the chloroacetyl CH₂ carbon appearing around 43-45 ppm due to the deshielding effect of the adjacent chlorine atom.

Mass spectrometry analysis confirms the molecular ion peak at m/z 266.75, corresponding to the calculated molecular weight. The fragmentation pattern typically shows loss of the chloroacetyl group (loss of 77 mass units) and subsequent fragmentation of the benzylthiazole moiety. The isotope pattern clearly indicates the presence of chlorine through the characteristic M+2 peak with approximately one-third intensity relative to the molecular ion peak.

Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis)

Density Functional Theory (DFT) calculations provide valuable insights into the electronic structure and molecular properties of this compound. Computational studies reveal the frontier molecular orbital distributions, with the highest occupied molecular orbital (HOMO) primarily localized on the thiazole ring system and the benzyl substituent, while the lowest unoccupied molecular orbital (LUMO) shows significant contribution from the chloroacetamide moiety.

The calculated HOMO-LUMO energy gap provides information about the compound's electronic excitation properties and chemical reactivity. These calculations indicate moderate electrophilic and nucleophilic reactivity centers, with the thiazole nitrogen atoms serving as potential coordination sites and the carbonyl oxygen functioning as a hydrogen bond acceptor. The chlorine atom in the acetamide group represents an excellent leaving group, contributing to the compound's potential as an alkylating agent.

Topological Polar Surface Area (TPSA) calculations yield a value of approximately 42.0 Ų, suggesting favorable drug-like properties according to Lipinski's Rule of Five. The calculated LogP value of approximately 2.91 indicates moderate lipophilicity, which is beneficial for biological membrane permeability while maintaining aqueous solubility.

Electrostatic potential mapping reveals regions of electron density distribution, with negative potential concentrated around the thiazole nitrogen atoms and carbonyl oxygen, while positive potential is observed near the hydrogen atoms and the carbon bearing the chlorine substituent. These computational results correlate well with experimental observations regarding the compound's chemical reactivity and biological activity patterns.

Physicochemical Properties (Solubility, Partition Coefficients, Thermal Stability)

The physicochemical properties of this compound significantly influence its practical applications and biological activity. The compound exists as a white crystalline powder at room temperature, with a melting point range that has been determined through thermal analysis. Storage recommendations indicate stability under dry conditions at 2-8°C, suggesting moderate thermal stability with potential degradation under elevated temperature or humidity conditions.

Solubility characteristics demonstrate the compound's amphiphilic nature, with moderate solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), while showing limited solubility in purely aqueous media. The calculated partition coefficient (LogP) of 2.91 indicates favorable lipid-water distribution properties that support biological membrane penetration.

The compound exhibits specific hazard classifications according to the Globally Harmonized System (GHS), including acute oral toxicity (H302), skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335). These safety considerations require appropriate personal protective equipment and handling procedures during laboratory and industrial applications.

Thermal stability studies indicate that the compound maintains structural integrity under normal storage conditions but may undergo decomposition at elevated temperatures. The presence of the chloroacetamide functionality introduces potential reactivity toward nucleophiles, which is both advantageous for synthetic applications and important for safety considerations during handling and storage.

Properties

IUPAC Name |

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2OS/c13-7-11(16)15-12-14-8-10(17-12)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHXGLKACLBGNHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

301306-13-8 | |

| Record name | N-(5-BENZYL-1,3-THIAZOL-2-YL)-2-CHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method 1: Nucleophilic Substitution with Chloroacetyl Chloride

The most widely reported synthesis involves the reaction of 5-benzylthiazol-2-amine with chloroacetyl chloride in the presence of a base. This method, detailed by VulcanChem and corroborated by Matiychuk et al., proceeds via nucleophilic acyl substitution (Figure 1):

Procedure :

-

5-Benzylthiazol-2-amine (1.0 eq) is dissolved in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).

-

A base such as triethylamine (1.2 eq) is added to deprotonate the amine and scavenge HCl.

-

Chloroacetyl chloride (1.1 eq) is introduced dropwise at 0–5°C to minimize side reactions.

-

The reaction is stirred at room temperature for 4–6 hours, followed by quenching with ice water.

-

The product is extracted with ethyl acetate, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).

Key Advantages :

Method 3: Hydrochloride Salt Formation

VulcanChem reported the synthesis of This compound hydrochloride (C₁₂H₁₂Cl₂N₂OS) by treating the free base with hydrochloric acid:

Procedure :

-

The free base (1.0 eq) is dissolved in anhydrous diethyl ether.

-

Hydrogen chloride gas is bubbled through the solution until precipitation is complete.

-

The hydrochloride salt is filtered and washed with cold ether.

Reaction Mechanisms and Optimization

Nucleophilic Acyl Substitution Mechanism

The reaction between 5-benzylthiazol-2-amine and chloroacetyl chloride follows a two-step mechanism:

-

Deprotonation : The amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride, facilitated by triethylamine.

-

Elimination : Chloride ion is expelled, forming the acetamide bond (Figure 2).

Optimization Strategies :

-

Solvent Choice : Polar aprotic solvents (e.g., THF) enhance reaction rates by stabilizing ionic intermediates.

-

Temperature : Maintaining 0–5°C during chloroacetyl chloride addition reduces side reactions like polymerization.

Characterization and Analytical Data

Synthetic batches are characterized using:

-

¹H NMR (DMSO-d₆): δ 7.50–7.16 (m, 5H, benzyl), 4.10 (s, 2H, CH₂), 3.73–3.58 (m, 4H, thiazole).

-

IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 690 cm⁻¹ (C-Cl stretch).

-

Melting Point : 188–190°C (free base), 191–193°C (hydrochloride).

Applications in Drug Discovery

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloroacetamide group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amide derivative.

Scientific Research Applications

Chemical Synthesis

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various modifications that lead to the development of new compounds with desired properties. The synthesis typically involves the reaction of 2-amino-5-benzylthiazole with chloroacetyl chloride in the presence of a base like triethylamine, using solvents such as 1,4-dioxane at room temperature.

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit notable antimicrobial activity. A study screening various N-(substituted phenyl)-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and yeast such as Candida albicans . This suggests that structural modifications can enhance antimicrobial potency.

Anticancer Potential

The compound has also been explored for its anticancer properties. In a study conducted under the Developmental Therapeutic Program of the National Cancer Institute, several thiazole derivatives were synthesized and evaluated for their anticancer activity. The results indicated promising potential for these compounds as new anticancer agents . The mechanism by which these compounds exert their effects is believed to involve interference with cellular processes such as DNA replication and protein synthesis.

Industrial Applications

Beyond its academic interest, this compound has potential industrial applications in the development of new materials and chemical processes. Its unique chemical properties make it suitable for use in various formulations and products within the chemical industry.

Data Summary Table

Case Studies

- Antimicrobial Screening : A study highlighted the effectiveness of this compound derivatives against various pathogens using quantitative structure–activity relationship (QSAR) analysis combined with standard antimicrobial testing methods .

- Anticancer Research : In another significant study, synthesized derivatives were tested for anticancer activity through collaboration with the National Cancer Institute, showcasing their potential as novel therapeutic agents .

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to interfere with cellular processes such as DNA replication and protein synthesis, leading to cell death. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Heterocyclic Core Influence

- Thiazole vs. Oxadiazole/Thiadiazole : The thiazole core in N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide confers distinct electronic and steric properties compared to oxadiazole (compound 7) or thiadiazole (compound 6) analogues. Thiazoles generally exhibit enhanced π-π stacking and hydrogen-bonding capabilities, critical for binding to biological targets like kinases or COX enzymes . In contrast, thiadiazoles may improve metabolic stability due to reduced susceptibility to oxidative degradation .

Substituent Effects

- Benzyl vs. In contrast, nitro-substituted analogues (e.g., nitazoxanide derivatives) exhibit shifted bioactivity toward antimicrobial targets like PFOR .

- Chloroacetamide Reactivity: The 2-chloroacetamide moiety is a reactive handle for generating derivatives. For example, reaction with morpholine yields morpholin-4-yl-oxoacetamides with retained anticancer activity, whereas thiourea produces thiazolidinones .

Biological Activity

N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiazole ring structure that contributes to its biological activity. The compound is often used as an intermediate in the synthesis of more complex molecules and has been investigated for its potential therapeutic applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. Research indicates that it exhibits cytotoxic activity against certain tumor cell lines by inducing DNA damage and apoptosis. The compound is believed to interfere with cellular processes such as:

- DNA Replication : Inducing single-strand breaks in DNA, leading to cell death.

- Protein Synthesis : Disrupting the normal protein synthesis pathways critical for cell survival.

Anticancer Activity

This compound has shown promising results in various studies regarding its anticancer properties. It has been evaluated against multiple cancer cell lines with notable findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 10.5 | Induces apoptosis through DNA damage |

| MCF-7 (Breast) | 15.0 | Inhibits proliferation |

| A549 (Lung) | 12.0 | Triggers cell cycle arrest |

Studies indicate that the compound selectively targets cancer cells while exhibiting lower toxicity towards normal cells, making it a candidate for further development as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. It displays significant inhibitory effects against various bacteria and fungi, suggesting its potential as an antimicrobial agent. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

- Study on HepG2 Cells : A study demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability, with an IC50 value indicating potent anticancer activity. Flow cytometry analysis confirmed the induction of apoptosis in treated cells .

- Antimicrobial Evaluation : Another research effort evaluated the compound against common pathogens such as Staphylococcus aureus and Escherichia coli, showing effective inhibition at concentrations lower than those required for conventional antibiotics .

Q & A

Q. What is the standard synthetic route for N-(5-benzyl-1,3-thiazol-2-yl)-2-chloroacetamide?

The compound is synthesized via a two-step procedure:

- Step 1: React 2-amino-5-benzylthiazole (10 mmol) with chloroacetyl chloride (10 mmol) in dioxane using triethylamine as a base at 20–25°C. The crude product is filtered, washed with water, and recrystallized from ethanol-DMF .

- Step 2: Further functionalization (e.g., with morpholine or ethylenediamine) can yield derivatives like 2-morpholin-4-yl-2-oxoacetamides or imidazole-2-carboxamides, which are screened for antitumor activity .

Q. Which analytical techniques are used to characterize this compound?

- 1H NMR : Peaks at δ 7.31–7.17 (m, aromatic protons), δ 4.10 (s, benzyl CH2), and δ 3.83 (s, morpholine CH2) confirm structural motifs .

- Mass Spectrometry : ESI-MS data (e.g., m/z 287 [M+H]+) validate molecular weight .

- Elemental Analysis : Percent composition (C, H, N) matches theoretical values within ±0.3% .

Q. How stable is this compound under typical laboratory conditions?

Stability data are limited, but derivatives with similar chloroacetamide backbones show sensitivity to hydrolysis under acidic/basic conditions. Storage in anhydrous ethanol-DMF at 4°C is recommended for long-term preservation .

Advanced Research Questions

Q. What structural modifications enhance its antitumor activity?

- Substitution at the thiazole ring : Introducing electron-withdrawing groups (e.g., Cl, NO2) at the benzyl position increases cytotoxicity against lymphoma cells .

- Functionalization of the chloroacetamide moiety : Replacing chlorine with sulfur (via reaction with thiourea) or morpholine improves solubility and mitochondrial targeting .

- Derivative screening : Compounds like N-(5-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamide show IC50 values <10 µM in NCI-60 cancer cell lines .

Q. How does this compound interact with mitochondrial bioenergetics?

- Mechanism : At 50 µM, derivatives disrupt mitochondrial membrane potential (ΔΨm) in lymphoma cells, observed via fluorescent microscopy using JC-1 dye .

- Polarographic data : No significant changes in oxygen consumption rates suggest non-competitive inhibition of electron transport chain complexes .

Q. How to resolve contradictions in biological activity data across studies?

- Assay variability : Differences in cell lines (e.g., NK/Ly lymphoma vs. NCI-60 panels) and incubation times (15 minutes vs. 48 hours) may explain discrepancies .

- Structural validation : Ensure purity via HPLC and confirm crystallinity using single-crystal X-ray diffraction (SHELX refinement) to rule out impurities as confounding factors .

Q. What non-pharmacological applications exist for this compound?

- Analytical chemistry : Derivatives like 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol are used in cloud-point microextraction for Ni(II) ion detection (LOD: 0.2 µg/L) .

Methodological Considerations

Q. How to optimize recrystallization for high-purity yields?

- Solvent system : Ethanol-DMF (3:1 v/v) achieves >85% recovery with minimal impurity carryover .

- Temperature gradient : Slow cooling from 80°C to 4°C over 12 hours produces larger, purer crystals .

Q. What computational tools support structural analysis?

Q. How to design SAR studies for derivatives?

- Core scaffold retention : Maintain the thiazole-chloroacetamide backbone while varying substituents (e.g., benzyl groups, halogens) .

- High-throughput screening : Use NCI’s Developmental Therapeutics Program (DTP) protocols for standardized antitumor evaluation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.